BENGHE Foundational & Exploratory

Check Availability & Pricing

In-Depth Technical Guide to the Chemical
Structure of Ferensimycin B

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Ferensimycin B

Cat. No.: B1206063

Abstract

Ferensimycin B is a polyether antibiotic belonging to the sesterterpenoid class of natural
products. Isolated from the fermentation broth of Streptomyces sp. No. 5057, it demonstrates
notable biological activity, particularly against Gram-positive bacteria.[1] Structurally, it is a
complex molecule featuring multiple stereocenters and cyclic ether systems, characteristic of
ionophore antibiotics. This document provides a comprehensive overview of the chemical
structure of Ferensimycin B, including its physicochemical properties. Due to the limited public
availability of the primary literature, this guide also furnishes representative experimental
protocols for the production, isolation, characterization, and biological evaluation of such
polyether antibiotics, compiled from established methodologies in the field.

Core Chemical Structure and Properties

Ferensimycin B is a complex polyether antibiotic closely related to lysocellin.[1] Its structure is
characterized by a long carbon chain punctuated by several tetrahydrofuran and
tetrahydropyran rings, a carboxylic acid group, and numerous hydroxyl and methyl
substituents. This intricate architecture enables it to form stable complexes with metal cations,
facilitating their transport across lipid membranes, which is the basis of its antibiotic activity.

The definitive chemical identity of Ferensimycin B is established by the following identifiers
and properties.

Table 1: Chemical Identifiers for Ferensimycin B
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ble 2: Physicochemical ies of F i mvein E

Property Value Source
Molecular Formula C35H62010 [2]
Molecular Weight 642.9 g/mol [2]
Exact Mass 642.43429817 Da [2]
XLogP3 5.3 [2]
CAS Number 83852-60-2 [3]

Spectroscopic and Biological Data

Detailed experimental data from the primary literature, such as NMR chemical shifts, mass
spectrometry fragmentation, and specific Minimum Inhibitory Concentration (MIC) values, are
not readily available in the public domain. The following tables are structured to present such
data and can be populated upon access to the full experimental results from the original
characterization studies.

Table 3: *H and **C NMR Spectral Data

Note: Specific experimental NMR data for Ferensimycin B is not available in the searched
literature. The structural elucidation would rely on a combination of 1D (*H, 3C, DEPT) and 2D
(COSY, HSQC, HMBC) NMR experiments. For context, the 13C NMR chemical shifts for the
structurally similar polyether antibiotic, lysocellin, have been fully assigned.[4][5][6]

H Chemical Shift (8, ppm,

Atom No. 13C Chemical Shift (6, ppm) L .
Multiplicity, J in Hz)

Data Not Available Data Not Available Data Not Available

Table 4: Mass Spectrometry Data

Note: Experimental mass spectrometry fragmentation data for Ferensimycin B is not available
in the searched literature. High-resolution mass spectrometry (HRMS) would be used to
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confirm the elemental composition, and MS/MS fragmentation would help elucidate the
connectivity of the structural subunits.

m/z (Observed) Relative Intensity (%) lon Assignment

Data Not Available Data Not Available Data Not Available

Table 5: Antibacterial Activity Profile (MIC)

Note: While Ferensimycin B is reported to be active against Gram-positive bacteria, specific
MIC values are not available in the searched literature.[1] The data below is representative of
the format for such results.

Test Organism Strain MIC (pg/mL)

Staphylococcus aureus ATCC 29213 Data Not Available
Bacillus subtilis ATCC 6633 Data Not Available
Enterococcus faecalis ATCC 29212 Data Not Available

Experimental Protocols (Representative)

The following protocols are representative methodologies for the production, isolation, and
characterization of polyether antibiotics from Streptomyces and are based on established
techniques in the field.

Protocol 1: Fermentation of Producing Organism

This protocol describes a typical submerged liquid culture fermentation for the production of
secondary metabolites by Streptomyces.[7][8][9][10]

» Strain Maintenance: Maintain Streptomyces sp. No. 5057 on a suitable agar medium (e.g.,
ISP Medium 2) and incubate at 28-30°C for 7-10 days to achieve good sporulation.

e Seed Culture: Inoculate a 250 mL flask containing 50 mL of seed medium (e.g., Tryptic Soy
Broth) with spores or mycelial fragments from the agar plate. Incubate at 28°C on a rotary
shaker at 200-250 rpm for 48-72 hours.
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e Production Culture: Transfer the seed culture (5-10% v/v) into a production medium (e.g., a
complex medium containing glucose, soybean meal, and mineral salts). Ferment in a larger
vessel (e.g., 2 L baffled flasks or a bioreactor) at 28-30°C with agitation and aeration for 5-7

days.

e Monitoring: Monitor the production of the antibiotic during fermentation using a bioassay
(e.q., agar diffusion assay against Bacillus subtilis) or by chromatographic methods (e.g.,
HPLC).

Protocol 2: Isolation and Purification

This protocol outlines a general procedure for the extraction and purification of a lipophilic
polyether antibiotic from a fermentation broth.[11][12][13][14]

o Mycelial Separation: Separate the mycelial biomass from the culture broth by centrifugation
or filtration.

e Solvent Extraction:

o Extract the mycelial cake with a polar organic solvent such as acetone or methanol to
release intracellular compounds. Filter and concentrate the extract in vacuo.

o Extract the culture filtrate with a water-immiscible organic solvent like ethyl acetate or n-
butanol at a slightly acidic pH (e.g., pH 4-5) to ensure the carboxylic acid moiety is
protonated.

« Combining and Concentration: Combine the extracts and evaporate the solvent under
reduced pressure to yield a crude extract.

e Chromatographic Purification:

o Subject the crude extract to silica gel column chromatography, eluting with a gradient of a
nonpolar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate
or methanol).

o Monitor fractions by thin-layer chromatography (TLC) and bioassay.
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o Pool active fractions and subject them to further purification steps, such as Sephadex LH-
20 size-exclusion chromatography or preparative high-performance liquid chromatography
(HPLC) on a C18 column, to yield the pure compound.

Protocol 3: Structural Characterization

This protocol details the standard analytical methods for elucidating the structure of a purified
natural product.[15][16][17][18]

e NMR Spectroscopy:

o Dissolve 5-10 mg of pure Ferensimycin B in 0.6 mL of a suitable deuterated solvent (e.qg.,
CDCls, CDs0OD).

o Acquire 1D spectra (*H, 13C, DEPT-135) and 2D spectra (COSY, HSQC, HMBC, NOESY)
on a high-field NMR spectrometer (e.g., 500 MHz or higher).

o Process and analyze the spectra to assign all proton and carbon signals and to establish
the connectivity and relative stereochemistry of the molecule.

e Mass Spectrometry:
o Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol).

o Analyze using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an
electrospray ionization (ESI) source in both positive and negative ion modes.

o Determine the accurate mass to confirm the elemental formula.

o Perform tandem MS (MS/MS) experiments to obtain fragmentation patterns, which provide

information about the structural components.

Protocol 4: Determination of Minimum Inhibitory
Concentration (MIC)

This protocol follows the Clinical and Laboratory Standards Institute (CLSI) guidelines for broth
microdilution susceptibility testing.[19][20][21][22][23]
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e Preparation of Inoculum: Culture the test bacteria (e.g., Staphylococcus aureus) overnight.
Suspend colonies in sterile saline or broth and adjust the turbidity to match a 0.5 McFarland
standard (approximately 1.5 x 108 CFU/mL). Dilute this suspension to achieve a final
inoculum concentration of 5 x 105 CFU/mL in the test wells.

o Preparation of Antibiotic Dilutions: Prepare a stock solution of Ferensimycin B. Perform
serial two-fold dilutions in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well
microtiter plate to achieve the desired concentration range (e.g., 64 to 0.06 pg/mL).

 Inoculation and Incubation: Add the standardized bacterial inoculum to each well of the
microtiter plate. Include a positive control well (broth and inoculum, no antibiotic) and a
negative control well (broth only). Incubate the plate at 35-37°C for 18-24 hours.

» Reading Results: The MIC is defined as the lowest concentration of the antibiotic that
completely inhibits visible growth of the organism.

Visualization of Workflow

The discovery and characterization of a novel natural product like Ferensimycin B follows a
logical and systematic workflow, from the producing organism to the final pure compound with
confirmed structure and activity.

Characterization
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Caption: Workflow for the discovery and characterization of Ferensimycin B.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 9/9 Tech Support


https://pubmed.ncbi.nlm.nih.gov/16207990/
https://pubmed.ncbi.nlm.nih.gov/16207990/
https://pubmed.ncbi.nlm.nih.gov/16207990/
https://clsi.org/shop/standards/m07/
https://clsi.org/shop/standards/m07/
https://www.researchgate.net/file.PostFileLoader.html?id=564ceedf5e9d97daf08b45a2&assetKey=AS%3A297254750572544%401447882463055
https://downloads.regulations.gov/FDA-2009-D-0408-0006/content.pdf
https://www.benchchem.com/product/b1206063#chemical-structure-of-ferensimycin-b
https://www.benchchem.com/product/b1206063#chemical-structure-of-ferensimycin-b
https://www.benchchem.com/product/b1206063#chemical-structure-of-ferensimycin-b
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1206063?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1206063?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

